3-Nitrophenyl Sulfamate
Description
Historical Context and Evolution of Research on Sulfamate (B1201201) Esters
The journey of sulfamate esters in academic research is a compelling narrative of chemical innovation. Initially gaining prominence for their biological activity, their application has since expanded into the realm of synthetic organic chemistry. A pivotal moment in the history of this class of compounds was the 1994 report that estrone-3-O-sulfamate acts as an irreversible inhibitor of steroid sulfatase (STS), a key enzyme in hormone-dependent cancer pathways. nih.gov This discovery catalyzed extensive drug discovery programs focused on the aryl O-sulfamate pharmacophore, leading to the development of numerous steroidal and non-steroidal drug candidates for oncology and women's health conditions like endometriosis. nih.gov
Beyond their therapeutic potential, sulfamate esters have more recently been recognized for their utility in guiding complex chemical transformations. Research has demonstrated that sulfamate esters can serve as powerful directing groups in C–H functionalization reactions. sorbonne-universite.frduke.edu This modern application leverages the ester as a precursor to sulfamyl radicals, which can selectively initiate reactions at otherwise unreactive C(sp³)–H bonds. sorbonne-universite.fr This strategic use has enabled site-selective halogenation and other group-transfer processes, significantly broadening the toolkit for synthesizing complex molecules. sorbonne-universite.frduke.edu
The evolution of research has also been driven by advancements in synthetic methodologies. Historically, the preparation of sulfamates could be challenging. mcmaster.ca Modern research has produced more practical and efficient methods, including one-flow syntheses from inexpensive starting materials like chlorosulfonic acid and the development of novel reagents to facilitate their formation. mcmaster.caorganic-chemistry.org These synthetic advancements have made sulfamates and their derivatives more accessible for a wider range of academic and industrial research, including their use as isosteres for sulfonamides in designing enzyme inhibitors for targets like carbonic anhydrase. mcmaster.caresearchgate.net
Academic Significance and Research Trajectories of 3-Nitrophenyl Sulfamate
This compound belongs to the aryl sulfamate class and its academic significance is primarily understood through the lens of the broader research trajectories established for these compounds, particularly as tools for studying enzyme mechanisms. The core of its utility lies in its structure: an aryl ring substituted with an electron-withdrawing nitro group, attached to a sulfamate moiety. This combination makes it a valuable substrate for investigating the activity of sulfatases, enzymes that catalyze the hydrolysis of sulfate (B86663) esters. nih.gov
Type I sulfatases are a class of enzymes that are irreversibly inactivated by aryl sulfamates, a process of significant interest in drug development and enzymology. nih.govnih.gov Research into the hydrolysis mechanisms reveals that aryl sulfamate monoanions, unlike aryl sulfate monoanions, tend to hydrolyze through an S(N)1 pathway. nih.gov The presence of the nitrophenyl group in this compound makes it an excellent candidate for mechanistic studies. The nitro group acts as a strong electron-withdrawing group, influencing the electronic properties of the leaving group and potentially modulating the rate of enzymatic or chemical hydrolysis.
The primary research applications for this compound are centered on its role as a probe for sulfatase activity. The nitrophenolate anion that is released upon hydrolysis is a chromophore, meaning it absorbs light in the visible spectrum. This property is highly advantageous for developing continuous colorimetric assays to measure enzyme kinetics. While much of the foundational work has been done with the related p-nitrophenyl sulfate, the principles are directly applicable. The ability to monitor the rate of product formation by simple spectrophotometry makes this compound a potentially powerful tool for:
Characterizing new sulfatases.
Studying the kinetics of sulfatase inhibition.
Investigating the detailed chemical mechanism of sulfatase-mediated hydrolysis and inactivation. nih.gov
The table below summarizes the key properties of this compound based on available chemical data.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O₅S |
| Molecular Weight | 218.19 g/mol |
| CAS Number | 350060-70-1 |
| PubChem CID | 10059221 |
Data sourced from PubChem. nih.gov
The following table outlines the principal research trajectories for aryl sulfamates, which define the academic significance of this compound.
Table 2: Key Research Trajectories for Aryl Sulfamates
| Research Area | Description | Key Findings |
|---|---|---|
| Enzyme Inhibition | Aryl sulfamates act as mechanism-based inactivators of steroid sulfatase (STS) and other sulfatases. nih.gov | Irreversible inhibition of STS established the aryl O-sulfamate as a critical pharmacophore for cancer and endometriosis drug development. nih.gov |
| Mechanistic Enzymology | Used as substrates to study the hydrolysis mechanisms of sulfatases and the chemistry of enzyme inactivation. nih.gov | Aryl sulfamates hydrolyze via a different mechanism (S(N)1-like) than aryl sulfates (S(N)2-like) and form stable adducts with the active site. nih.gov |
| Synthetic Chemistry | Employed as directing groups for site-selective C-H functionalization reactions. sorbonne-universite.fr | Enables radical-mediated, position-selective installation of atoms or functional groups on complex scaffolds. sorbonne-universite.fr |
| Medicinal Chemistry | Serves as a bioisostere for sulfonamides and sulfates in the design of various enzyme inhibitors (e.g., carbonic anhydrase). researchgate.net | Led to the synthesis of novel compounds with potential anticonvulsant and other therapeutic activities. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O5S |
|---|---|
Molecular Weight |
218.19 g/mol |
IUPAC Name |
(3-nitrophenyl) sulfamate |
InChI |
InChI=1S/C6H6N2O5S/c7-14(11,12)13-6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12) |
InChI Key |
QWDSPXBFZFLOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Nitrophenyl Sulfamate and Its Derivatives
Established Synthetic Routes for 3-Nitrophenyl Sulfamate (B1201201)
The foundational method for synthesizing aryl sulfamates, including 3-nitrophenyl sulfamate, relies on the direct reaction of the corresponding phenol (B47542) with sulfamoyl chloride.
Reaction of 3-nitrophenol (B1666305) with sulfamoyl chloride
The most direct and established method for the preparation of this compound involves the reaction of 3-nitrophenol with sulfamoyl chloride (H₂NSO₂Cl). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct generated during the reaction. The general scheme for this synthesis is presented below:
Reaction Scheme:
While specific reaction conditions for the synthesis of this compound are not extensively detailed in readily available literature, the general procedure for the sulfamoylation of phenols provides a reliable framework. Typically, the reaction is performed in an inert solvent, such as N,N-dimethylacetamide (DMA), which can also act as a catalyst. The choice of base is critical to the success of the reaction, with common options including tertiary amines like triethylamine or stronger bases such as sodium hydride when dealing with less reactive phenols. The reaction temperature and time are optimized to ensure complete conversion while minimizing potential side reactions.
Novel Synthetic Approaches for Sulfamate-Modified Compounds
Recent advancements in organic synthesis have led to the development of novel methodologies for the preparation of complex sulfamate-containing molecules. These approaches offer greater flexibility and access to a wider range of derivatives.
Synthesis utilizing 4-nitrophenyl chlorosulfate (B8482658) for 3'- or 5'-sulfamates
Aryl chlorosulfates, such as 4-nitrophenyl chlorosulfate, serve as effective reagents for the sulfation of alcohols, including the hydroxyl groups of nucleosides. This method provides a pathway to selectively introduce a sulfonyl group, which can then be further functionalized to yield the desired sulfamate. The synthesis of 3'- or 5'-sulfamates of nucleosides can be achieved through a multi-step process involving initial sulfation with 4-nitrophenyl chlorosulfate followed by amination.
The general approach involves the reaction of a protected nucleoside, with a free 3'- or 5'-hydroxyl group, with 4-nitrophenyl chlorosulfate in the presence of a suitable base. This reaction yields a 4-nitrophenyl sulfonate ester intermediate. Subsequent displacement of the 4-nitrophenoxy group with ammonia or a primary or secondary amine furnishes the corresponding 3'- or 5'-sulfamate. The use of protecting groups on other reactive functionalities of the nucleoside is crucial to ensure regioselectivity.
Alkylation of nitrophenyl derivatives in synthesis
The synthesis of N-substituted sulfamate esters can be achieved through the alkylation of a parent sulfamate. In principle, N-alkylated derivatives of this compound could be prepared by the mono-alkylation of this compound nih.gov. This transformation typically involves the deprotonation of the sulfamate nitrogen with a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent (e.g., an alkyl halide).
However, challenges such as N,N-dialkylation and O-alkylation of the nitro group can complicate this approach. The choice of reaction conditions, including the base, solvent, and temperature, is critical to achieving the desired mono-N-alkylation product. Alternative methods for preparing N-substituted sulfamate esters, such as the activation of sulfamic acid salts with triphenylphosphine ditriflate followed by trapping with an alcohol, offer a more general and efficient route to these compounds nih.gov.
Base-mediated reductive cyclization involving nitrophenyl compounds
Base-mediated reductive cyclization of nitrophenyl compounds represents a powerful strategy for the synthesis of various heterocyclic structures. This transformation involves the reduction of the nitro group to an amino group, which then participates in an intramolecular cyclization reaction. While specific examples involving this compound are not prevalent in the literature, the general principles of this methodology can be applied to the synthesis of sulfamate-modified cyclic compounds.
A typical reaction involves a precursor containing both a nitrophenyl group and a tethered electrophilic moiety. Upon reduction of the nitro group, often using a metal catalyst or other reducing agents in the presence of a base, the newly formed amine can attack the electrophilic center, leading to cyclization. For instance, a Diels-Alder reaction leading to 4-nitrophenylcyclohexanones, followed by a base-mediated reductive cyclization of the resulting ketone tethered to the nitrobenzene (B124822) moiety, has been used to access hexahydro-2,6-methano-1-benzazocine ring systems nih.gov. This strategy could potentially be adapted to synthesize cyclic sulfamates or sulfamides by designing appropriate precursors where the cyclization step involves the formation of a bond with the sulfamate nitrogen or a related functional group.
Applications of "Click Chemistry" in sulfamate synthesis
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile tool for the synthesis of complex molecules. This reaction allows for the rapid and reliable formation of 1,2,3-triazole linkages from azides and terminal alkynes under mild conditions nih.govacs.orgwikipedia.orgnih.govresearchgate.netnih.govnih.govresearchgate.net.
This methodology can be applied to the synthesis of this compound derivatives by incorporating either an azide (B81097) or an alkyne functionality into the this compound scaffold or a precursor. For example, a 3-azidophenyl sulfamate could be reacted with a variety of terminal alkynes to generate a library of 1,4-disubstituted 1,2,3-triazole-containing sulfamates. Conversely, a 3-ethynylphenyl sulfamate could be coupled with various organic azides. This approach offers a modular and efficient way to introduce diverse functionalities onto the this compound core, facilitating the exploration of structure-activity relationships in drug discovery and other fields. The synthesis of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives has been successfully achieved using Cu(I)-mediated click chemistry between an azide-containing benzenesulfonamide pharmacophore and various aryl acetylenes nih.gov.
Strategic Considerations in Sulfamate Synthesis for Research
The synthesis of sulfamates, particularly those with specific substitution patterns like this compound, requires careful strategic planning to ensure the desired isomer is obtained with high purity and yield. Direct sulfamoylation of a substituted phenol is a common approach, but the success of this strategy hinges on the availability of the appropriately substituted phenol. In cases where the desired substitution pattern cannot be achieved through direct functionalization of a phenol, a multi-step synthetic route involving the construction of the substituted phenyl ring prior to sulfamoylation becomes necessary.
Regioselective synthesis methodologies
The regioselective synthesis of this compound is a prime example of a process where the order of functional group introduction is critical. Direct nitration of phenyl sulfamate is not a viable method for obtaining the 3-nitro isomer in high yield. The sulfamate group (-OSO₂NH₂) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This means that nitration of phenyl sulfamate would predominantly yield a mixture of 2-nitrophenyl sulfamate and 4-nitrophenyl sulfamate.
To achieve the desired meta-substitution pattern, a more strategic, multi-step approach is required. The most common and effective method involves the synthesis of 3-nitrophenol as a key intermediate, followed by its sulfamoylation.
Synthesis of 3-Nitrophenol
A well-established and reliable method for the synthesis of 3-nitrophenol is through the diazotization of m-nitroaniline, followed by hydrolysis of the resulting diazonium salt. This process ensures the nitro group is positioned at the desired meta position relative to the hydroxyl group.
The reaction proceeds in two main steps:
Diazotization of m-Nitroaniline: m-Nitroaniline is treated with a cold mixture of sulfuric acid and water, followed by the addition of an aqueous solution of sodium nitrite. This reaction converts the amino group into a diazonium salt.
Hydrolysis of the Diazonium Salt: The solution containing the m-nitrobenzenediazonium sulfate (B86663) is then added to a boiling aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group, yielding 3-nitrophenol.
| Step | Reagents | Conditions | Yield |
| Diazotization | m-Nitroaniline, H₂SO₄, H₂O, NaNO₂ | 0-5 °C | High |
| Hydrolysis | m-Nitrobenzenediazonium sulfate, H₂SO₄, H₂O | Boiling | 81-86% |
Sulfamoylation of 3-Nitrophenol
Once 3-nitrophenol is obtained, the final step is the introduction of the sulfamate group. This is typically achieved by reacting the phenol with a sulfamoylating agent, such as sulfamoyl chloride (H₂NSO₂Cl), in the presence of a base. The base is necessary to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack the sulfamoyl chloride.
The general reaction is as follows:
3-NO₂C₆H₄OH + H₂NSO₂Cl + Base → 3-NO₂C₆H₄OSO₂NH₂ + Base·HCl
Various bases and solvent systems can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. Common bases include triethylamine and sodium hydride, and solvents can range from dichloromethane (B109758) to N,N-dimethylacetamide. google.comresearchgate.net
Controlled synthesis of sulfamate derivatives
The controlled synthesis of a diverse range of sulfamate derivatives is crucial for various research applications, including structure-activity relationship (SAR) studies in drug discovery. Control over the final structure of the sulfamate derivative can be exerted at two main points: modification of the phenolic precursor and variation of the sulfamoylating agent.
Modification of the Phenolic Precursor
By starting with a variety of substituted phenols, a library of corresponding aryl sulfamates can be generated. For instance, introducing different electron-donating or electron-withdrawing groups at various positions on the phenyl ring of the starting phenol will result in a corresponding series of substituted phenyl sulfamates. This approach allows for a systematic investigation of how different substituents on the aromatic ring influence the properties and activity of the resulting sulfamate.
Variation of the Sulfamoylating Agent
While the simplest sulfamate is derived from sulfamoyl chloride (H₂NSO₂Cl), a wide array of N-substituted sulfamate derivatives can be synthesized by using N-substituted sulfamoyl chlorides (R¹R²NSO₂Cl). This allows for the introduction of various alkyl, aryl, or other functional groups onto the nitrogen atom of the sulfamate moiety.
The synthesis of these N-substituted sulfamoyl chlorides can be achieved through several methods, often starting from the corresponding amine and a sulfuryl halide. The subsequent reaction of these custom sulfamoylating agents with a phenol, such as 3-nitrophenol, provides a direct route to a diverse range of N-substituted this compound derivatives.
The following table provides examples of how the choice of starting materials can be varied to produce different sulfamate derivatives.
| Phenolic Precursor | Sulfamoylating Agent | Product |
| 3-Nitrophenol | Sulfamoyl chloride | This compound |
| 3-Nitrophenol | N,N-Dimethylsulfamoyl chloride | N,N-Dimethyl-3-nitrophenyl sulfamate |
| 4-Chloro-3-nitrophenol | Sulfamoyl chloride | 4-Chloro-3-nitrophenyl sulfamate |
| 3-Methylphenol | Sulfamoyl chloride | 3-Methylphenyl sulfamate |
This modular approach to sulfamate synthesis provides a powerful tool for chemists to fine-tune the structure of these compounds for specific research purposes.
Chemical Reactivity and Reaction Mechanisms of 3 Nitrophenyl Sulfamate
Aminolysis Reactions of Sulfamate (B1201201) Esters
The reactions of sulfamate esters with amines (aminolysis) have been extensively studied to probe the underlying reaction mechanisms. These investigations often utilize model substrates like 4-nitrophenyl sulfamate, a close analog of 3-nitrophenyl sulfamate, due to the good leaving group character of the 4-nitrophenoxide ion, which facilitates kinetic monitoring. rsc.orgnih.gov
Kinetic studies of the aminolysis of aryl sulfamates are typically conducted under pseudo-first-order conditions with a large excess of the amine nucleophile. nih.govrsc.org The observed pseudo-first-order rate constants (kobs) generally show a first-order dependence on the amine concentration, leading to the calculation of second-order rate constants (k2). rsc.org
The relationship between the rate of reaction and the basicity of the amine catalyst is often evaluated using the Brönsted equation, which plots the logarithm of the rate constant against the pKa of the conjugate acid of the amine. These plots are a primary tool for elucidating reaction mechanisms. scilit.com For the aminolysis of 4-nitrophenyl sulfamate and its N-substituted derivatives with various amines, Brönsted plots have yielded both linear and biphasic relationships. nih.govresearchgate.net
For instance, the reaction of 4-nitrophenyl N-methylsulfamate (NPMS) with a series of pyridines in acetonitrile (B52724) resulted in a linear Brönsted plot with a β value of 0.45. nih.gov However, when stronger alicyclic amines were used, a biphasic plot was observed with an initial slope (β1) of 0.6 and a subsequent slope (β2) near zero. nih.gov This change in the Brönsted coefficient indicates a shift in the reaction mechanism or the rate-determining step as the basicity of the amine changes. nih.gov In some cases, particularly in less polar solvents like chloroform, the kinetics can be more complex, showing a saturation effect where plots of kobs versus [amine] are curved, suggesting a pre-equilibrium step involving the formation of an ester-amine complex. rsc.orgrsc.org
Table 1: Selected Brönsted (β) Values for the Aminolysis of Aryl Sulfamate Esters
| Sulfamate Ester | Amine Series | Solvent | Brönsted (β) Value | Inferred Mechanism | Source |
|---|---|---|---|---|---|
| 4-Nitrophenyl sulfamate | Pyridines | Acetonitrile | ~0.27 | E2 | rsc.org |
| 4-Nitrophenyl sulfamate | Alicyclic amines | Acetonitrile | ~0.5 | E2 (E1cB-like) | rsc.org |
| 4-Nitrophenyl N-methylsulfamate | Pyridines | Acetonitrile | 0.45 | E1cB (irreversible) | nih.gov |
| 4-Nitrophenyl N-methylsulfamate | Alicyclic amines | Acetonitrile | β1 = 0.6, β2 ≈ 0 | (E1cB)irrev → (E1cB)rev | nih.gov |
| RNHSO₂OC₆H₄NO₂-4 | Piperidine/Pyridines | Chloroform/ACN | 0.17 to 0.54 | E2 | rsc.org |
| RNHSO₂OC₆H₄NO₂-4 | Alicyclic amines | Acetonitrile | β ≈ 0.7, β ≈ 0 | E1cB | rsc.org |
This table presents data derived from kinetic studies on model sulfamate esters to illustrate mechanistic trends.
Substrate Structure: The N,N-dimethylsulfamate ester, Me₂NSO₂OC₆H₄NO₂-4, which lacks a proton on the nitrogen, fails to react under the same conditions where its N-H containing counterparts readily decompose. rsc.org This strongly suggests that the presence of an abstractable proton is essential for the reaction.
Steric Effects: The use of sterically hindered pyridines as catalysts does not significantly impede the reaction rate, which would be expected if the amine were acting as a nucleophile attacking the sulfur center. rsc.org The lack of steric hindrance supports a mechanism where the amine functions as a base, abstracting the less-hindered N-H proton.
Thermodynamic Data: Negative entropies of activation have been measured for these reactions, which is consistent with a bimolecular transition state, as expected for a general base-catalyzed elimination process. rsc.org
Brönsted Coefficients: Brønsted β values, such as the +0.9 observed for the amine-catalyzed hydrolysis of certain β-sultams, indicate a high degree of proton transfer from the substrate to the base in the transition state, which is characteristic of general base catalysis. acs.org
Elucidation of Elimination Mechanisms (E2 and E1cB Pathways)
The elimination reactions of sulfamate esters proceed via pathways on the spectrum between the fully concerted E2 mechanism and the stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism. scilit.comwikipedia.org The specific pathway is highly dependent on the substrate, the strength of the base, and the solvent. rsc.org
A concerted E2 mechanism involves a single transition state where the base abstracts the nitrogen proton simultaneously with the cleavage of the sulfur-oxygen bond to the leaving group. rsc.org Evidence for this pathway in sulfamate ester aminolysis comes from:
Linear Brönsted Plots: Reactions exhibiting linear Brönsted plots with moderate β values (typically ranging from 0.17 to 0.54) are often assigned an E2 mechanism. rsc.orgrsc.org These values suggest a partial proton transfer in the transition state, which is characteristic of a concerted process.
Leaving Group Effects: The sensitivity of the reaction rate to the nature of the leaving group provides insight into the degree of S–O bond cleavage in the transition state. For the reaction of a series of N-phenylmethyl esters (PhCH₂NHSO₂OC₆H₄X) with tert-butylamine (B42293) in chloroform, a βlg value of –1.25 (with a Hammett ρ value of +2.8) was determined for substituents (X) in the leaving group, including the 3-NO₂ derivative. rsc.org This large negative βlg value indicates significant S–O bond fission in the transition state, consistent with an E2 pathway. rsc.orgrsc.org
Activation Parameters: Negative entropies of activation support a bimolecular (E2) mechanism over a unimolecular (E1) pathway. rsc.org
While some reactions fit a classic E2 profile, many exhibit characteristics that blur the line with the E1cB mechanism. rsc.org An E1cB mechanism proceeds in two steps: a fast, often reversible, deprotonation of the substrate to form the conjugate base (an N-anion), followed by a slower, rate-determining expulsion of the leaving group from this intermediate. wikipedia.org
Sulfamate reactions can display E1cB-like character or transition fully into an E1cB pathway:
E2 with E1cB-like character: Reactions with larger Brönsted βnuc values (approaching 0.5) are considered to be E2 processes with significant carbanionic (or in this case, N-anionic) character in the transition state. rsc.org This implies that N–H bond breaking is well advanced, leading to a transition state that resembles the N-anion intermediate of an E1cB reaction. rsc.org
Biphasic Brönsted Plots: A distinct shift to an E1cB mechanism is often signaled by a biphasic Brönsted plot. nih.gov For the aminolysis of N-substituted 4-nitrophenylsulfamates with strongly basic alicyclic amines, the plot curves, with the slope changing from ~0.6 to near zero. nih.gov This is interpreted as a change in the rate-determining step within the E1cB pathway. For less basic amines, the initial deprotonation is slow and irreversible ((E1cB)irrev), while for more basic amines, the deprotonation becomes a rapid, reversible pre-equilibrium, and the subsequent unimolecular expulsion of the leaving group becomes rate-determining ((E1cB)rev). nih.gov
The E1cB mechanism necessarily involves the formation of an N-anion intermediate. The subsequent expulsion of the aryloxide leaving group from this anion would generate a highly reactive N-sulfonylamine intermediate (also known as a sulfonyl imide, R-N=SO₂). rsc.orgnih.gov
The involvement of N-sulfonylamines has been strongly implicated, particularly in hydrolysis reactions. nih.gov In neutral to moderately alkaline solutions (pH ≥ ~6-9), the hydrolysis of phenylsulfamates is believed to proceed via an E1cB route involving the formation of the neutral N-sulfonylamine (HN=SO₂) intermediate. researchgate.netnih.gov In more strongly alkaline solutions, a dianionic species may form, which then expels the leaving group to yield the N-sulfonylamine anion (⁻N=SO₂). researchgate.netnih.gov These reactive intermediates are then rapidly attacked by water to form sulfamic acid. nih.gov Theoretical studies also support the greater stability of the SO₂NH intermediate compared to SO₃, favoring an elimination pathway for sulfamates. nih.govacs.org
However, for some aminolysis reactions in non-aqueous solvents that are categorized as E2 with E1cB-like character, it is thought that a discrete, free N-sulfonylamine intermediate is not formed. rsc.org Instead, the reaction proceeds through a single, highly polarized transition state. rsc.orgrsc.org Thus, the existence of a free N-sulfonylamine intermediate appears to be highly dependent on the specific reaction conditions and substrate.
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula / Structure |
|---|---|
| This compound | C₆H₆N₂O₅S |
| 4-Nitrophenyl Sulfamate | C₆H₆N₂O₅S |
| 4-Nitrophenyl N-methylsulfamate (NPMS) | C₇H₈N₂O₅S |
| N,N-Dimethyl-4-nitrophenylsulfamate | C₈H₁₀N₂O₅S |
| N-phenylmethylsulfamate esters | PhCH₂NHSO₂OAr |
| N-sulfonylamine | HN=SO₂ |
| N-sulfonylamine anion | ⁻N=SO₂ |
| Sulfamic Acid | H₃NO₃S |
| Pyridine | C₅H₅N |
| tert-Butylamine | C₄H₁₁N |
Hydrolysis Mechanisms of Aryl Sulfamate Esters
The hydrolysis of aryl sulfamate esters is a subject of significant mechanistic interest, exhibiting distinct pathways compared to their sulfate (B86663) counterparts.
A fundamental distinction in the hydrolysis mechanisms of aryl sulfamates and aryl sulfates lies in their preferred reaction pathways. In solution, aryl sulfamate monoanions typically undergo hydrolysis via a dissociative S-N1-type mechanism. lookchem.comnih.gov This pathway involves the formation of a transient, monomeric sulfonylamine intermediate (SO₂NH). lookchem.comnih.gov In contrast, aryl sulfate monoanions hydrolyze through a bimolecular S-N2 mechanism. lookchem.comnih.govnajah.edu
The preference for the S-N1 pathway in aryl sulfamates is attributed to the significantly greater stability of the SO₂NH intermediate compared to the analogous sulfur trioxide (SO₃) molecule that would be formed from aryl sulfate hydrolysis. lookchem.comnih.gov Theoretical studies support this, indicating that the formation of SO₂NH is energetically more favorable, thus facilitating a stepwise, dissociative mechanism. lookchem.comnih.gov
However, under acidic conditions (pH 2-5), studies on a series of phenylsulfamate esters suggest an associative S-N2(S) mechanism where water acts as a nucleophile, attacking the sulfur atom. researchgate.net This leads to the cleavage of the S-O bond and the concurrent formation of a new S-O bond with the oxygen from the water molecule. researchgate.net
While aryl sulfamates and aryl sulfates exhibit different uncatalyzed hydrolysis mechanisms (S-N1 vs. S-N2, respectively), their behavior within enzyme active sites can show parallels. lookchem.comnih.gov For instance, the enzyme-catalyzed hydrolysis of aryl sulfates by certain sulfatases proceeds through an S-N2 reaction at the sulfur atom. lookchem.comnih.gov This is consistent with the formation of a sulfated enzyme intermediate. lookchem.comnih.gov
The uncatalyzed hydrolysis of aryl sulfates is characterized by a significant sensitivity to the leaving group's pKa, with a Brønsted coefficient (βLG) of -1.81. lookchem.comnih.gov In the enzyme-catalyzed reaction, this value is substantially smaller (e.g., -0.86 for Pseudomonas aeruginosa arylsulfatase), indicating a transition state that is less dissociative than in the uncatalyzed reaction. lookchem.comnih.gov This suggests that while the fundamental mechanism within the enzyme is S-N2, the enzymatic environment modulates the charge distribution in the transition state.
Influence of Substituents on Reaction Kinetics and Mechanisms
Substituents on both the aryl leaving group and the sulfamoyl nitrogen can exert profound effects on the rates and mechanisms of hydrolysis.
The nature of the leaving group, specifically the pKa of the departing phenol (B47542), has a well-established effect on the hydrolysis rate of aryl sulfamates. A lower pKa of the phenol, corresponding to a better leaving group, generally leads to a greater instability of the aryl sulfamate ester and a faster rate of hydrolysis. researchgate.net
This relationship can be quantified using Brønsted analysis, which plots the logarithm of the reaction rate against the pKa of the leaving group. For the acid-catalyzed hydrolysis of a series of N-acylsulfamate esters (p-XC₆H₄OSO₂NHCOR), a Brønsted-type relationship was observed with a βlg value of -0.27. lookchem.com This negative value confirms that as the leaving group becomes less basic (lower pKa), the reaction rate increases. The magnitude of βlg provides insight into the degree of S-O bond cleavage in the transition state. lookchem.com
In the context of enzyme inhibition, it has been noted that decreasing the pKa of the leaving phenol of an aromatic sulfamate ester leads to greater instability, which is thought to occur through an E1cB elimination process. researchgate.net
The electronic properties of substituents on the acyl group (N-acylsulfamates) also play a crucial role in the hydrolysis kinetics. In a study of the acid-catalyzed hydrolysis of a series of aryl-substituted N-acylsulfamates (XC₆H₄OSO₂NHCOR, where R = Pr), a Hammett plot yielded a ρ value of -0.81. lookchem.com The negative ρ value indicates that electron-donating substituents on the phenyl ring (X) accelerate the reaction, while electron-withdrawing groups retard it. This suggests the development of a positive charge at or near the reaction center in the transition state.
The hydrolysis of these N-acylsulfamates was found to proceed via a bimolecular mechanism involving water in the transition state, as supported by structure-reactivity and solvent-reactivity data. lookchem.com The reaction involves the concomitant breakage of the S–O and C–N bonds. lookchem.com
Interactive Table: Kinetic Data for the Hydrolysis of Substituted N-Acylsulfamates
Below is a summary of the kinetic data for the hydrolysis of a series of N-(n-butanoyl)sulfamate esters, highlighting the influence of the substituent on the aryl leaving group.
| Substituent (X) on Aryl Group | 10⁵ kobs (s⁻¹) at 70°C | pKa of Leaving Phenol |
| p-OCH₃ | 31.7 | 10.20 |
| p-CH₃ | 16.2 | 10.19 |
| H | 11.7 | 9.95 |
| p-Cl | 4.8 | 9.38 |
| p-CN | 2.1 | 7.95 |
| p-NO₂ | 1.2 | 7.15 |
Data sourced from Spillane and Malaubier (2007). lookchem.com
Computational and Theoretical Investigations of 3 Nitrophenyl Sulfamate
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 3-nitrophenyl sulfamate (B1201201) and related compounds at the molecular level. These methods allow for the detailed analysis of molecular geometry, electronic behavior, and stability.
Density Functional Theory (DFT) has emerged as a robust method for predicting the structural and electronic properties of molecular systems with a favorable balance of accuracy and computational cost. nanobioletters.com DFT calculations are widely used to determine optimized molecular geometries, bond lengths, and bond angles, which can be compared with experimental data from techniques like X-ray diffraction. researchgate.net For instance, in studies of analogous sulfonamide compounds, DFT calculations using the B3LYP functional with the 6-31G(d,p) basis set have shown that predicted geometries can accurately reproduce experimental structural parameters. researchgate.net
DFT is also a key tool for analyzing intermolecular and intramolecular interactions. frontiersin.org The theory provides a framework for understanding how electron density distribution governs the interactions within a molecule and with its environment. frontiersin.orgcc.ac.cn For example, in a thiourea-based tripodal receptor substituted with 3-nitrophenyl groups, DFT calculations have been used to support the strong affinity for sulfate (B86663) anions, providing insights into the binding mechanism. researchgate.netescholarship.org These calculations can model hydrogen-bonding interactions and other noncovalent forces that are crucial for molecular recognition and complex formation. nih.gov The electron-withdrawing nature of the 3-nitrophenyl group, which enhances hydrogen-bonding capabilities, can be effectively studied using DFT. escholarship.org
| Parameter | Bond | Typical Calculated Value (Å or °) | Reference Basis Set/Functional |
|---|---|---|---|
| Bond Length | N-O (nitro group) | 1.22 - 1.27 | B3LYP/6-311++G(d,p) |
| Bond Length | C-N (nitro group) | ~1.48 | B3LYP/6-311++G(d,p) |
| Bond Length | C-C (phenyl ring) | 1.38 - 1.42 | B3LYP/6-31G(d,p) |
| Bond Angle | O-N-O (nitro group) | ~124° | B3LYP/6-311++G(d,p) |
| Bond Angle | C-N-O (nitro group) | ~118° | B3LYP/6-31G(d,p) |
Data synthesized from references researchgate.net.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronically excited states. uci.edu It has become a standard computational method for calculating electronic absorption spectra, which can be directly compared with experimental UV-Vis spectra. researchgate.netrsc.org
For molecules containing chromophores like the nitrophenyl group, TD-DFT calculations can predict the transition energies and oscillator strengths of electronic excitations. escholarship.org For example, in studies on related nitrophenyl derivatives, theoretical electronic absorption spectra have been calculated using TD-DFT to understand the nature of the observed spectral bands. researchgate.netresearchgate.net These calculations help to assign transitions, such as n→π* or π→π*, and to understand how structural modifications influence the optical properties. escholarship.org Furthermore, TD-DFT provides insights into charge-transfer excitations, which are critical in many chemical and biological processes. researchgate.netuci.edu The analysis of excited state properties is crucial for designing molecules with specific optical characteristics. rsc.org
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.govrsc.org An extensive range of functionals exists, from Generalized Gradient Approximations (GGAs) and meta-GGAs to hybrid and double-hybrid functionals. rsc.org Similarly, various basis sets, such as the Pople-style (e.g., 6-31G(d,p)) or Dunning-style (e.g., cc-pVTZ) sets, offer different levels of flexibility and accuracy.
For sulfonamide compounds and other systems involving noncovalent interactions, the inclusion of dispersion corrections (e.g., DFT-D3) is often crucial for obtaining accurate results. nih.govrsc.orgkoreascience.kr Benchmark studies have shown that hybrid functionals like B3LYP, PBE0, and PW6B95, when combined with dispersion corrections, provide robust performance for a wide range of chemical problems. researchgate.netnih.govrsc.org The selection of an appropriate basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions, is important for accurately describing anions and excited states. nanobioletters.com The choice is often a compromise between desired accuracy and available computational resources, and validation against experimental data is a critical step in the evaluation process. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. researchgate.net In molecules like 3-nitrophenyl sulfamate, the analysis of HOMO and LUMO distributions can reveal the sites most susceptible to nucleophilic or electrophilic attack. DFT calculations are routinely used to compute the energies and spatial distributions of these orbitals, showing that charge transfer can occur within the molecule, often from the sulfamate or phenyl regions to the electron-withdrawing nitro group. researchgate.netresearchgate.net
Table 2: Frontier Orbital Energies and Global Reactivity Descriptors Note: This table illustrates the type of data obtained from FMO analysis. The values are representative for nitrophenyl-containing compounds as found in the literature.
| Parameter | Symbol | Formula | Typical Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -9.3 |
| LUMO Energy | ELUMO | - | -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.8 |
| Ionization Potential | I | -EHOMO | 9.3 |
| Electron Affinity | A | -ELUMO | 2.5 |
| Chemical Hardness | η | (I - A) / 2 | 3.4 |
| Electronegativity | χ | (I + A) / 2 | 5.9 |
Data synthesized from references researchgate.netresearchgate.net.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. periodicodimineralogia.it It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-rostock.de
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information on static molecules, molecular modeling and dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. These methods are particularly valuable for studying larger systems or processes that occur on longer timescales, such as the interaction of a molecule with a biological target. researchgate.net
MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. This allows for the simulation of molecular motion and the calculation of thermodynamic properties. For compounds like this compound, MD simulations could be used to study its conformational preferences in different solvents or its binding stability within a protein active site. acs.org For example, simulations of related compounds have been used to demonstrate stable interactions with target enzyme residues, providing insights into their mechanism of action. researchgate.netacs.org These computational techniques are essential in fields like drug design for predicting binding affinities and understanding the dynamic nature of molecular recognition. researchgate.net
Molecular docking studies for ligand-protein binding predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. researchgate.net This method is instrumental in structure-based drug design, helping to elucidate the intricate interactions between a potential drug and its target. researchgate.net For compounds like this compound, docking simulations can predict how it fits into the active site of enzymes it may inhibit, such as carbonic anhydrases (CAs) or steroid sulfatase (STS). researchgate.netresearchgate.net
The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "score" for each pose to estimate its binding affinity. researchgate.net The results can reveal key binding modes and specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. conicet.gov.ar For instance, docking studies on inhibitors of galectin-1 (Gal-1) showed that aromatic groups, such as the nitrophenyl group, can extend deeper into the binding pocket and form favorable interactions, enhancing binding affinity. conicet.gov.ar Similarly, simulations can be performed using servers and software like SWISSDOCK or Glide to predict how this compound could act as a potential inhibitor against various protein targets. conicet.gov.armjcce.org.mk These theoretical predictions are invaluable for rationalizing structure-activity relationships and guiding the synthesis of more potent and selective inhibitors.
Prediction of binding energies and optimal conformations
A primary goal of molecular docking and other computational methods is to predict the binding energy of a ligand-protein complex, which indicates the strength of the interaction. researchgate.net The binding free energy (ΔG) is often calculated to rank different ligands or different binding poses of the same ligand. conicet.gov.arresearcher.life A more negative binding energy typically corresponds to a higher binding affinity. researcher.life For example, in a study of a 3-nitrophenyl-substituted receptor, density functional theory (DFT) calculations were used to determine the binding energies with various anions, finding that the magnitudes were proportional to the charge and electronegativity of the anion. acs.org Another study on a hexaurea receptor functionalized with m-nitrophenyl groups calculated binding energies for sulfate to be as strong as -235 kcal/mol in the gas phase. nih.gov
Molecular dynamics simulations for understanding solute-solvent interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. escholarship.org MD simulations model the movements of every atom in a system—including the ligand, the protein, and the surrounding solvent molecules (typically water)—by solving Newton's equations of motion. escholarship.orgnih.gov This is particularly important for understanding solute-solvent interactions, which govern how a compound like this compound behaves in a biological environment before it even reaches its target. escholarship.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.commdpi.com By identifying key molecular properties, known as descriptors, QSAR helps in predicting the activity of new, unsynthesized molecules and in understanding the mechanism of action. researchgate.netmdpi.com
Identification of significant molecular fragments influencing biological activity
One powerful application of QSAR is the identification of specific molecular fragments that have a positive or negative influence on the biological activity of a compound. mdpi.com In a study investigating a series of sulfamate and sulfamide (B24259) inhibitors of human carbonic anhydrase (CA) isozymes, the PRECLAV algorithm was used to identify such fragments. nih.gov The analysis showed that certain fragments significantly increased the inhibitory activity against specific CA isozymes, while others were detrimental. nih.gov
For sulfamate-based inhibitors, the presence of a nitro (NO2) group was found to increase the activity against certain isoforms. nih.gov This finding directly underscores the importance of the nitro substitution in this compound for its potential biological function as a CA inhibitor. nih.gov The study also highlighted other influential fragments, which are summarized in the table below. nih.gov
| Effect on Inhibitory Activity | Molecular Fragment | Description |
|---|---|---|
| Increases Activity | NO₂ | Nitro group |
| Increases Activity | F | Fluorine |
| Increases Activity | O | Oxygen (as in ether or hydroxyl) |
| Increases Activity | C₆ (substituted) | A fully substituted benzene (B151609) ring |
| Decreases Activity | C | Unsubstituted carbon atoms |
| Decreases Activity | CH | Methane fragments |
| Decreases Activity | CₓHᵧ | Substituted benzene or naphthalene |
| Decreases Activity | NH | Amine/Amide fragments |
Data sourced from a QSAR study on sulfamate/sulfamide carbonic anhydrase inhibitors. nih.gov
Descriptors affecting enzyme inhibitory potency
QSAR models use molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to build a predictive equation for biological activity. mdpi.com For sulfamate-based enzyme inhibitors, several classes of descriptors have been identified as being critical for determining their inhibitory potency.
However, in other inhibitor classes, lipophilicity can be a key descriptor. A QSAR model for sulfamate-based steroid sulfatase inhibitors, for example, identified LogP as one of four critical molecular descriptors. researchgate.net Furthermore, studies on other enzyme inhibitors have highlighted the importance of charge-related and electronic descriptors. mdpi.com For instance, descriptors like the polarizability of a molecule can significantly favor the inhibition of membrane-bound enzymes over cytosolic ones. researchgate.net Quantum-chemical descriptors, such as the average nucleophilic reactivity index for a nitrogen atom , have also been found to correlate with the inhibitory potency of certain compounds, indicating that electronic properties play a direct role in the molecular mechanism of inhibition. mdpi.com
Structure Activity Relationship Studies of 3 Nitrophenyl Sulfamate Analogs
Correlating Structural Modifications with Enzyme Inhibitory Activity
The position and nature of substituents on the nitrophenyl ring of sulfamate-based inhibitors have a marked impact on their enzyme inhibitory potency. Structure-activity relationship (SAR) studies reveal that these modifications can dramatically alter the efficacy of the compound against its target enzyme.
The placement of the nitro group is a critical determinant of activity. For instance, in a series of phenylsulfonylamino-benzanilide inhibitors, moving the nitro group from the meta position to the para position resulted in a significant reduction in inhibitory potency against the apical sodium-dependent bile acid transporter (ASBT). acs.org A shift to the ortho position led to a complete loss of inhibitory activity against both ASBT and the sodium-taurocholate cotransporting polypeptide (NTCP). acs.org
Beyond the nitro group, the introduction of other substituents, particularly halogens, has been extensively studied. In one study of cyclohexene (B86901) derivatives, introducing a fluorine atom at the 2-, 3-, or 4-position of the phenyl ring resulted in high potency, with the 2-fluoro derivative showing activity over three times greater than the unsubstituted compound. acs.org Substitution with a chlorine atom at the 2-position was even more effective, enhancing potency by 22-fold compared to the unsubstituted analog. acs.org Further investigation into di- and tri-halogenated derivatives showed that a 2,4-difluoro derivative enhanced potency five-fold compared to the 2-fluoro compound, while a 2-chloro-4-fluorophenyl derivative showed exceptionally strong activity. acs.org Similarly, in a series of steroid sulfatase (STS) inhibitors based on a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) scaffold, derivatives with fluorine atoms at the meta position of the terminal aromatic ring displayed the greatest inhibitory properties. acs.orgnih.gov
The table below summarizes the effect of various substituents on the phenyl ring on the inhibitory activity against nitric oxide (NO) production.
| Compound | Substituent on Phenyl Ring | IC₅₀ (nM) |
|---|---|---|
| 5b | Unsubstituted | 260 |
| 5c | 2-Fluoro | 75 |
| 5d | 3-Fluoro | 150 |
| 5e | 4-Fluoro | 140 |
| 5f | 2-Chloro | 12 |
| 5k | 2,4-Difluoro | 16 |
| 5n | 2-Chloro-4-fluoro | 3.2 |
Data sourced from a study on cyclohexene derivatives as inhibitors of NO production. acs.org
The sulfamate moiety (-O-SO₂-NH₂) is a key functional group responsible for the mechanism of action of many enzyme inhibitors, particularly in the irreversible inhibition of sulfatases. This group is believed to be directly involved in the inactivation of the target enzyme through a process of active site-directed irreversible inhibition. researchgate.net
The mechanism involves the sulfamate group acting as a substrate mimic, binding to the enzyme's active site. Once positioned correctly, the enzyme's catalytic machinery initiates a reaction with the sulfamate. In the case of sulfatases, which typically hydrolyze sulfate (B86663) esters, the enzyme attacks the sulfur atom of the sulfamate. This process leads to the formation of a covalent bond between the inhibitor and an active site residue, often resulting in a permanently sulfamoylated and thus inactivated enzyme. For example, estrone-3-O-sulfamate (EMATE) is a potent, time- and concentration-dependent inhibitor of estrone (B1671321) sulfatase, which suggests it functions as an active site-directed inhibitor. researchgate.net
In other contexts, sulfonation serves as a method to activate a metabolite for a subsequent chemical reaction. nih.gov The sulfonate group is installed to create a favorable leaving group, facilitating a downstream elimination or decarboxylation step. nih.gov This transient sulfonation strategy is observed in biosynthetic pathways like that of curacin A, where a sulfotransferase domain sulfonates a β-hydroxy group, enabling a thioesterase to catalyze a decarboxylative elimination to form a terminal alkene. nih.gov This highlights the sulfamate group's role in chemical activation, which is fundamental to its ability to inactivate enzymes by forming stable covalent adducts.
Modification of the sulfamate nitrogen atom by substituting one or both of its hydrogen atoms can significantly modulate the biological activity of the inhibitor. Generally, N-unsubstituted sulfamates tend to exhibit the most potent inhibitory effects.
Studies on novel oxasultam compounds revealed that sulfonamides lacking N-substituents demonstrated the most effective inhibitory action against SKBR3 breast cancer cells. nih.gov In contrast, the introduction of a benzyl (B1604629) or methyl group onto the nitrogen atom resulted in diminished inhibitory activity. nih.gov This suggests that the free -NH₂ group is crucial for optimal interaction with the target.
Similarly, research on 2-substituted estrone-3-O-sulfamate (EMATE) derivatives explored the impact of N-alkylation and N-acylation. researchgate.net The synthesis of N-methylated and N-acetylated derivatives of 2-methoxy-EMATE was undertaken to compare their activities, indicating that substitutions on the sulfamate nitrogen are a key area of SAR studies. researchgate.net In many classes of sulfonamide-based drugs, monosubstitution at the N1 nitrogen can yield highly active compounds, whereas double substitution often leads to inactive compounds. ekb.eg The presence of a free aromatic amino group is often essential for activity, while substitutions on the amide nitrogen have variable effects. ekb.eg
The table below shows the impact of N-substitution on the anti-proliferative activity of estradiol-3-O-sulfamates.
| Compound | N-Substitution | Relative Activity |
|---|---|---|
| EMATE | -NH₂ (Unsubstituted) | High |
| N-Methylated EMATE derivative | -NHCH₃ | Decreased |
| N-Acetylated EMATE derivative | -NHC(O)CH₃ | Decreased |
Data generalized from studies on sulfamate-based inhibitors. nih.govresearchgate.net
Conformational Analysis and its Impact on Biological Activity
Replacing the natural phosphodiester backbone of nucleic acids with a sulfamate linkage introduces significant changes to the conformational properties of the resulting dinucleosides. These alterations have been characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. rsc.orgresearchgate.net
Furthermore, studies on 3'-N-sulfamate-modified dimers have shown that this modification imparts an increased propensity for the dinucleoside to adopt a base-stacked helical conformation. rsc.orgresearchgate.net While both sulfamide (B24259) and 3'-N-sulfamate modifications induce the C3'-endo pucker, only the 3'-N-sulfamate linkage promotes this favorable helical stacking. rsc.org This suggests that the specific geometry of the sulfamate linker is more conducive to forming a stable, pre-organized helical structure compared to other backbone modifications.
The conformational changes induced by sulfamate modifications directly influence the stability of nucleic acid duplexes and their ability to be recognized by other molecules. The stability of a duplex is commonly assessed by measuring its thermal melting temperature (Tₘ), the temperature at which half of the duplex dissociates.
In contrast, other related modifications, such as the sulfamide linkage, significantly destabilize duplexes with both DNA and RNA complements. rsc.orgresearchgate.net However, when sulfamate linkages are combined with other chemical modifications like Locked Nucleic Acids (LNA), the effect on duplex stability can be dramatically enhanced. An LNA-LNA O3' → N5' sulfamate linkage can increase the Tₘ against both complementary DNA and RNA by more than 4°C per modification. acs.orgnih.gov This synergistic effect highlights the potential for creating highly stable, modified oligonucleotides for therapeutic applications by strategically combining different chemical modifications. acs.orgnih.gov The ability of modified oligonucleotides to recognize and bind tightly to target RNA or DNA sequences is crucial for their function as antisense agents or in other gene-silencing technologies. oup.com
The table below presents data on the change in melting temperature (ΔTₘ) for oligonucleotides containing various modifications.
| Modification Type | Complementary Strand | ΔTₘ per modification (°C) |
|---|---|---|
| 3'-N-Sulfamate (DNA-DNA) | DNA | +0.1 |
| 3'-N-Sulfamate (DNA-DNA, low salt) | DNA | Slightly stabilizing |
| Sulfamide (DNA-DNA) | DNA | -3.2 |
| LNA-LNA O3' → N5' Sulfamate | DNA | > +4.0 |
| LNA-LNA O3' → N5' Sulfamate | RNA | > +4.0 |
Data sourced from studies on modified oligonucleotides. rsc.orgacs.orgnih.gov
Advanced Applications in Chemical Synthesis and Supramolecular Chemistry
3-Nitrophenyl Sulfamate (B1201201) as a Building Block in Organic Synthesis
While the broader classes of sulfamates and nitroaromatic compounds are recognized for their versatility in organic synthesis, specific documented applications of 3-nitrophenyl sulfamate as a direct building block in the synthesis of complex organic molecules, pharmaceutical intermediates, and agrochemicals are not extensively reported in publicly available scientific literature. The inherent reactivity of the sulfamate and nitro groups suggests potential utility, though detailed examples remain scarce.
The sulfamate functional group can serve as a versatile anchor in solid-phase organic synthesis. cmu.edu In principle, this compound could be employed in such methodologies, allowing for the construction of molecular libraries. The nitro group offers a handle for further chemical modification, such as reduction to an amine, which can then be elaborated into more complex structures. However, specific instances of this compound being used in the total synthesis of complex natural products or other intricate organic molecules are not prominently featured in the literature.
Sulfamate-containing compounds have shown a range of biological activities, including anticancer properties. nih.gov The development of novel synthetic routes to N-substituted sulfamate esters is an active area of research. nih.govnih.gov The 3-nitrophenyl group, being a common pharmacophore, could potentially be incorporated into drug candidates. For instance, the related compound 3-aminophenyl dimethylsulfamate has been a subject of analytical studies. sielc.com The reduction of the nitro group in this compound to an amine would yield a trifunctional building block with potential for creating diverse molecular scaffolds for pharmaceutical applications. Despite this potential, concrete examples of its use in the synthesis of specific pharmaceutical intermediates are not well-documented.
Nitroaromatic compounds are precursors to a variety of agrochemicals. The introduction of a sulfamate group could modulate the biological activity and physicochemical properties of these molecules. While the development of pesticide-containing granular fertilizers is an area of interest, the specific incorporation of this compound into novel agrochemical structures has not been detailed in available research. google.com
Supramolecular Recognition and Anion Complexation
In the field of supramolecular chemistry, the 3-nitrophenyl group has been strategically employed in the design of receptors for anion recognition due to its strong electron-withdrawing nature. This property enhances the hydrogen-bonding acidity of nearby donor groups, facilitating stronger interactions with anions.
Researchers have successfully designed and synthesized various receptors incorporating the 3-nitrophenyl moiety for the purpose of binding and sensing anions. A common strategy involves attaching 3-nitrophenyl groups to a scaffold that pre-organizes hydrogen bond donors, such as ureas, thioureas, or amides, to create a binding pocket for the target anion.
For example, a tripodal tris-thiourea receptor substituted with 3-nitrophenyl groups has been synthesized by reacting tris(2-aminoethyl)amine (B1216632) with 3-nitrophenylisothiocyanate. The electron-withdrawing 3-nitrophenyl groups in this receptor enhance the hydrogen-bonding capabilities of the thiourea (B124793) protons, making it an effective receptor for anions.
Similarly, tripodal amide-based receptors have been synthesized with nitro-functionalized phenyl substitutions. The position of the nitro group (ortho, meta, or para) on the phenyl ring has been shown to influence the anion binding properties and selectivity of the receptor.
The primary mechanism of anion binding by 3-nitrophenyl-substituted receptors is through hydrogen bonding between the electron-deficient N-H protons of the receptor and the electron-rich anion. The strength and selectivity of this interaction are governed by factors such as the basicity and geometry of the anion, as well as the pre-organization and electronic properties of the receptor.
Studies on a 3-nitrophenyl-substituted tripodal thiourea receptor have demonstrated a high selectivity for the sulfate (B86663) anion (SO₄²⁻) in dimethyl sulfoxide (B87167) (DMSO) solution. ¹H NMR titration experiments revealed a 1:1 binding stoichiometry between the receptor and the sulfate anion. The strong binding is attributed to the complementary geometry of the tripodal receptor, which can form multiple hydrogen bonds with the tetrahedral sulfate anion.
This same receptor also interacts with the fluoride (B91410) anion (F⁻). The binding of fluoride induces a distinct color change, allowing for naked-eye detection. Interestingly, the addition of sulfate to the fluoride-receptor complex results in the displacement of the fluoride anion, leading to a visible color change. This displacement assay provides a colorimetric method for the selective detection of sulfate. The binding of both fluoride and sulfate is driven by hydrogen bonds between the anion and the N-H protons of the thiourea groups.
In the case of 3-nitrophenyl-substituted amide receptors, both amide N-H protons and aromatic C-H protons can participate in hydrogen bonding with anions. The selectivity of these receptors can be tuned by the position of the nitro group. For instance, a receptor with a meta-nitro substitution has shown significant chemical shift changes in the presence of both fluoride and chloride ions.
The table below summarizes the association constants (Kₐ) for the binding of various anions to a 3-nitrophenyl-substituted tripodal thiourea receptor in DMSO-d₆.
| Anion | Association Constant (Kₐ) / M⁻¹ |
| F⁻ | 2.8 × 10³ |
| Cl⁻ | 1.2 × 10² |
| Br⁻ | < 10 |
| I⁻ | < 10 |
| AcO⁻ | 1.5 × 10³ |
| H₂PO₄⁻ | 2.1 × 10³ |
| HSO₄⁻ | 4.2 × 10² |
| SO₄²⁻ | 1.1 × 10⁴ |
| NO₃⁻ | < 10 |
| ClO₄⁻ | < 10 |
Integration into Advanced Materials and Modified Biopolymers
The integration of modified nucleic acids into biological research is a significant area of study, aimed at developing therapeutic agents and novel molecular tools. soton.ac.uk One such modification is the replacement of the natural phosphodiester backbone with a neutral 3'-N-sulfamate linkage. This modification is of particular interest as it can enhance properties such as nuclease resistance while maintaining or even improving duplex stability. manchester.ac.ukacs.org
A novel synthetic pathway has been developed for creating 3'-N-sulfamate-modified dinucleosides. This synthesis uses reagents like 4-nitrophenyl chlorosulfate (B8482658) to produce 4-nitrophenyl 3'- or 5'-sulfamates, which then efficiently couple with the amine or alcohol groups of other nucleosides. manchester.ac.uk
Conformational and Stability Studies
The structural and stability implications of the 3'-N-sulfamate modification have been investigated using various spectroscopic techniques.
NMR and CD Spectroscopy: Conformational analysis of a 3'-N-sulfamate-modified dimer using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy revealed significant structural changes compared to the native dinucleotide d(TpT). manchester.ac.uk The modification induces a shift in the conformational equilibrium of the 5'-terminal ribose ring from a C2'-endo to a preferred C3'-endo conformation. manchester.ac.uk Notably, this change promotes a greater tendency for the dimer to adopt a base-stacked helical structure. manchester.ac.uk
These findings underscore the potential of the 3'-N-sulfamate group as a promising neutral substitute for the phosphodiester linkage in nucleic acids, with possible applications in therapeutics and other biotechnologies. manchester.ac.uk
Interactive Data Table: Duplex Melting Temperatures (Tm)
Below are the results from UV thermal denaturation experiments on oligonucleotides containing the 3'-N-sulfamate modification compared to the unmodified native sequence.
| Sequence | Complement | Tm (°C) at 1.0 M NaCl | Tm (°C) at 0.1 M NaCl |
| d(GCGT10GCG) (Native) | DNA | 59.5 | 52.1 |
| d(GCGT-ns-TGCG) (3'-N-sulfamate) | DNA | 59.3 | 52.8 |
| d(GCGT10GCG) (Native) | RNA | 56.4 | 47.9 |
| d(GCGT-ns-TGCG) (3'-N-sulfamate) | RNA | 56.1 | 47.7 |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-nitrophenyl sulfamate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of aryl sulfamates like this compound typically involves sulfamylation of phenolic precursors. For example, sulfamate esters can be generated via Du Bois asymmetric C–H amination reactions using sulfamoyl chlorides or hexafluoroisopropyl sulfamate (HFIPS) as a bench-stable reagent . Nickel-catalyzed amination of aryl sulfamates is another advanced approach, where the sulfamate group acts as a directing agent for regioselective functionalization . Optimization includes controlling reaction temperature (e.g., 60–80°C for HFIPS reactions), using anhydrous solvents, and monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Q. How can researchers ensure the purity of this compound during synthesis, and which analytical techniques are most effective?
- Methodological Answer : Purity assessment requires multi-step validation. Post-synthesis, crude products should be purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluents). Analytical techniques include:
- Titration : Acid-base titration to quantify free sulfamate groups .
- UV-Vis Spectroscopy : Confirming absorbance peaks characteristic of the nitro and sulfamate moieties (e.g., 270–320 nm) .
- Capillary Electrophoresis (CE) : Detecting contaminants like carbamate toxins, with limits of detection (LOD) below 0.1 µg/mL .
Q. What are the recommended protocols for detecting sulfamate derivatives in complex matrices, such as biological samples?
- Methodological Answer : Immunoassays and CE are commonly used. However, sulfamate toxins may cross-react weakly in immunoassays due to sulfate loss at the N-21 position . CE with UV detection is preferred, employing a borate buffer (pH 9.3) and a voltage of 20 kV to separate sulfamates from carbamates. Pre-treatment steps, such as solid-phase extraction (SPE) with C18 cartridges, can isolate sulfamates from interfering compounds .
Advanced Research Questions
Q. What strategies are employed to mitigate interference from carbamate toxins when analyzing sulfamate compounds using capillary electrophoresis?
- Methodological Answer : Carbamate interference arises from sulfamate degradation or contamination. To address this:
- Stabilization : Store samples at –20°C and avoid prolonged exposure to acidic conditions to prevent sulfate loss .
- Pre-Treatment : Use enzymatic digestion (e.g., α-amylase) to break down carbohydrate matrices in biological samples before SPE .
- Method Validation : Perform spike-and-recovery experiments with internal standards (e.g., deuterated sulfamates) to confirm assay specificity .
Q. How does the sulfamate group in this compound influence its reactivity in nickel-catalyzed amination reactions?
- Methodological Answer : The sulfamate group acts as a directing group, enabling regioselective C–H activation at ortho positions. In nickel-catalyzed reactions, ligands like 1,10-phenanthroline enhance catalytic efficiency, achieving yields >80% for aryl amination. The electron-withdrawing nitro group further stabilizes the transition state, as demonstrated in the synthesis of linezolid intermediates .
Q. What are the implications of sulfamate toxin conversion to carbamate analogues in pharmacological studies, and how can this be addressed experimentally?
- Methodological Answer : Sulfamate-to-carbamate conversion increases toxicity, complicating pharmacological profiling. To mitigate:
- Stability Studies : Conduct accelerated degradation tests (40°C, 75% relative humidity) to model shelf-life and identify degradation pathways .
- Analytical Monitoring : Use liquid chromatography-mass spectrometry (LC-MS) to track carbamate formation, with mobile phases containing 0.1% formic acid for improved ionization .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to characterize the sulfamate moiety in this compound derivatives?
- Methodological Answer : 1H and 15N NMR are critical for structural elucidation. The sulfamate NH group exhibits a distinct 1H resonance at 5.3–5.4 ppm and 15N at 92–93 ppm in DMSO-d6. For 6-sulfated derivatives, downfield shifts (~0.1 ppm for 1H) occur due to electron withdrawal . Heteronuclear single-quantum coherence (HSQC) experiments can map sulfamate connectivity in complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
